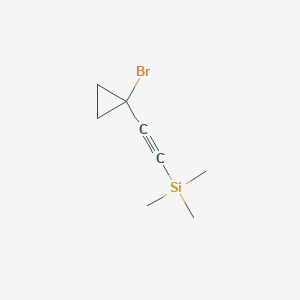

((1-Bromocyclopropyl)ethynyl)trimethylsilane

Description

((1-Bromocyclopropyl)ethynyl)trimethylsilane is a specialized organosilicon compound featuring a cyclopropane ring substituted with a bromine atom, an ethynyl (acetylene) linker, and a trimethylsilyl group. This structure combines the strain energy of cyclopropane with the electron-withdrawing bromine substituent and the steric bulk of the trimethylsilyl moiety. Such a combination makes it a valuable intermediate in cross-coupling reactions (e.g., Sonogashira coupling) and cyclopropane-based ring-opening or functionalization strategies .

Properties

IUPAC Name |

2-(1-bromocyclopropyl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBBZXIRFJKWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1-Bromocyclopropyl)ethynyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: ((1-Bromocyclopropyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromocyclopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Hydrosilylation Reactions: The trimethylsilane moiety can undergo hydrosilylation reactions, adding across double or triple bonds in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and bases such as triethylamine are commonly used in Sonogashira coupling reactions.

Hydrosilylation Reactions: Platinum or rhodium catalysts are often employed in hydrosilylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

((1-Bromocyclopropyl)ethynyl)trimethylsilane serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of complex molecular architectures, including natural products and pharmaceuticals. The compound can undergo substitution reactions due to the presence of the bromine atom, while the ethynyl group can engage in coupling reactions, such as Sonogashira coupling and click chemistry, facilitating the formation of diverse chemical entities.

Table 1: Key Reactions Involving ((1-Bromocyclopropyl)ethynyl)trimethylsilane

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Coupling with aryl halides to form substituted acetylenes | 80-90 |

| Click Chemistry | Formation of triazoles via azide-alkyne cycloaddition | 75-85 |

| Hydrosilylation | Addition of silanes to alkenes or alkynes | 70-80 |

Medicinal Chemistry

Potential Bioactivity

In biological research, ((1-Bromocyclopropyl)ethynyl)trimethylsilane is being investigated for its potential bioactivity. The compound can serve as a precursor for synthesizing bioactive molecules that may exhibit therapeutic properties. The unique structure, particularly the cyclopropyl ring, introduces conformational rigidity that can enhance interactions with biological targets, making it a candidate for drug development .

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of ((1-Bromocyclopropyl)ethynyl)trimethylsilane in synthesizing novel anticancer agents. By modifying the ethynyl group, researchers have created compounds that show promising activity against various cancer cell lines. For instance, derivatives synthesized using this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range .

Materials Science

Development of Advanced Materials

The unique properties of ((1-Bromocyclopropyl)ethynyl)trimethylsilane make it valuable in materials science. Its ability to crosslink with other reactive groups enables the development of new polymeric materials with tailored properties such as enhanced stability and reactivity. The trimethylsilane moiety also acts as a protecting group during synthesis, allowing for controlled reactivity.

Table 2: Properties of Materials Derived from ((1-Bromocyclopropyl)ethynyl)trimethylsilane

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Good |

Mechanism of Action

The mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane is primarily related to its ability to participate in various chemical reactions. The bromocyclopropyl group can undergo substitution reactions, while the ethynyl group can engage in coupling reactions. The trimethylsilane moiety can participate in hydrosilylation reactions, adding versatility to the compound’s reactivity. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Structural and Electronic Features

| Compound | Key Structural Differences | Electronic Effects |

|---|---|---|

| ((1-Bromocyclopropyl)ethynyl)trimethylsilane | Bromocyclopropyl + ethynyl + trimethylsilyl | High ring strain (cyclopropane), electron-withdrawing bromine, moderate steric hindrance. |

| Ethynyltrimethylsilane | No bromine or cyclopropane | Electron-rich ethynyl group; minimal steric/electronic modulation. |

| Bromoethynyl triisopropylsilane | Triisopropylsilyl instead of trimethylsilyl | Increased steric bulk (triisopropyl), reduced volatility, slower reaction kinetics. |

| ((4-Bromophenyl)ethynyl)trimethylsilane | Bromophenyl instead of bromocyclopropyl | Aromatic stabilization (no ring strain), bromine meta-directing in aryl reactions. |

| [(3-Methoxyphenyl)ethynyl]trimethylsilane | Methoxy group instead of bromine | Electron-donating methoxy group; activates aryl ring for electrophilic substitution. |

Key Insights :

- The cyclopropane ring in the target compound introduces significant strain (~27 kcal/mol), enhancing reactivity in ring-opening or cycloaddition reactions compared to non-strained analogs .

- Bromine’s electron-withdrawing nature on cyclopropane may facilitate nucleophilic substitution or elimination reactions, unlike methoxy-substituted analogs, which promote electrophilic pathways .

Reactivity in Cross-Coupling Reactions

- Sonogashira Coupling: The target compound’s ethynyl-trimethylsilyl group acts as a masked acetylene, enabling efficient coupling with aryl halides. Its cyclopropane-bromine moiety may participate in tandem reactions (e.g., sequential coupling and ring-opening). Yields for similar trimethylsilyl-protected acetylenes in Sonogashira reactions often exceed 85% under optimized Pd/Cu catalysis . In contrast, triisopropylsilyl analogs (e.g., Bromoethynyl triisopropylsilane) exhibit slower coupling kinetics due to steric hindrance, requiring higher temperatures or prolonged reaction times .

Ring-Opening Reactions :

Stability and Handling

- Hydrolytic Stability :

- Thermal Stability :

- Cyclopropane’s strain energy may lower the thermal stability of the target compound compared to phenyl-substituted analogs. Decomposition above 150°C has been observed in related strained systems .

Biological Activity

((1-Bromocyclopropyl)ethynyl)trimethylsilane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHBrSi

- Molecular Weight : 201.15 g/mol

- CAS Number : 16116-78-2

Structural Characteristics

The compound features a cyclopropyl ring attached to an ethynyl group, with a trimethylsilyl substituent. This unique structure contributes to its reactivity and biological potential.

- Enzyme Inhibition :

- Cellular Interaction :

- Lipophilicity :

Pharmacological Profile

| Property | Value |

|---|---|

| GI Absorption | Low |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C9 (Yes), CYP2D6 (Yes) |

| Bioavailability Score | 0.55 |

| Solubility | 0.00419 mg/ml |

Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of ((1-Bromocyclopropyl)ethynyl)trimethylsilane on various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in vitro, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was tested for its neuroprotective properties in animal models of Alzheimer's disease. Results indicated that treatment with ((1-Bromocyclopropyl)ethynyl)trimethylsilane led to reduced levels of amyloid-beta plaques and improved cognitive function, suggesting a potential therapeutic role in neurodegeneration.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ((1-Bromocyclopropyl)ethynyl)trimethylsilane to improve yield and purity?

- Methodological Answer : Sonogashira coupling is a common approach for ethynylsilane derivatives. A reported procedure involves reacting bromocyclopropane derivatives with trimethylsilylacetylene under palladium catalysis. For example, in analogous syntheses, stoichiometric ratios (1.1 equiv of trimethylsilylacetylene) and inert conditions (dry CH₂Cl₂ or THF) are critical . Purification via column chromatography (hexanes/DCM gradient) achieves yields >70%, but slow addition of reactants and rigorous exclusion of moisture improve reproducibility .

Q. What spectroscopic techniques are most effective for characterizing ((1-Bromocyclopropyl)ethynyl)trimethylsilane?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ ~1.5–2.5 ppm, split patterns depend on substituents) and trimethylsilyl groups (δ ~0.2–0.3 ppm). Ethynyl carbons appear at δ ~80–100 ppm (¹³C) .

- HRMS : Accurate mass analysis (e.g., [M+NH₄]⁺) confirms molecular formula. For example, a related compound, ((2-bromophenyl)ethynyl)trimethylsilane, showed an HRMS error of 3.54 ppm, validating structural integrity .

Q. How does the bromocyclopropyl group influence the compound’s stability under standard laboratory conditions?

- Methodological Answer : Cyclopropane rings are strain-prone but stabilized by electron-withdrawing groups like bromine. Store the compound at 2–8°C under argon to prevent ring-opening or decomposition. Stability tests (TGA/DSC) for similar silanes suggest thermal stability up to 150°C, but bromine may lower this threshold .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ((1-Bromocyclopropyl)ethynyl)trimethylsilane in transition-metal-catalyzed cross-couplings?

- Methodological Answer : The ethynyl group acts as a directing moiety in Pd- or Cu-catalyzed reactions. For instance, in cyclization reactions, the trimethylsilyl group stabilizes intermediates via hyperconjugation, while the bromocyclopropyl moiety undergoes oxidative addition to Pd(0), forming a key σ-complex. Kinetic studies (e.g., VT-NMR) can track intermediate formation .

Q. How should researchers address contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts)?

- Methodological Answer : Byproducts often arise from residual moisture (hydrolysis of Si–C bonds) or impurities in starting materials. For example, 95% purity in commercial trimethylsilylacetylene (common impurity: chlorosilanes) can lead to side reactions. Use rigorous drying (molecular sieves) and validate starting material purity via GC-MS. Contradictions in yields may also stem from variations in catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. Can computational modeling predict the regioselectivity of ((1-Bromocyclopropyl)ethynyl)trimethylsilane in cycloaddition reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. For example, the LUMO of the ethynyl group localizes at the terminal carbon, favoring nucleophilic attacks. The bromocyclopropyl group’s electron-withdrawing effect lowers the HOMO energy, directing [2+2] or [3+2] cycloadditions to specific positions .

Q. What strategies enable the use of this compound in surface functionalization for advanced materials?

- Methodological Answer : The trimethylsilyl group anchors the molecule to oxide surfaces (e.g., SiO₂) via siloxane bonds. In a reported protocol, sonication in toluene with hydroxylated substrates (e.g., glass) facilitates covalent grafting. XPS analysis confirms Si–O–Si bond formation (binding energy ~103 eV). Applications include sensors, where the ethynyl group enables click chemistry with azide-functionalized probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.